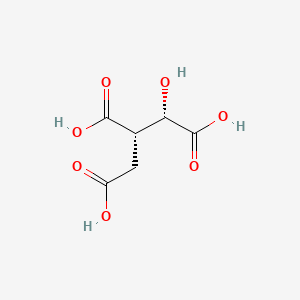
D-erythro-Isocitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-Isocitric acid: is a stereoisomer of isocitric acid, which is a structural isomer of citric acid. This compound has two asymmetric carbon atoms, resulting in four stereoisomers: threo-D S-isocitric acid, threo-L S-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-erythro-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast, such as Yarrowia lipolytica. The process involves the cultivation of these yeast strains in media containing carbon sources like n-alkanes or raw glycerol under high aeration conditions . The production can be optimized by regulating key enzymes such as aconitate hydratase and isocitrate lyase through the addition of metabolic regulators like iron and itaconic acid .
Industrial Production Methods: Industrial production of this compound can be achieved through consolidated bioprocessing, where cellulase production, cellulose hydrolysis, and product fermentation are integrated into a single step. This method utilizes natural fungi like Talaromyces verruculosus, which can directly convert cellulose into enantiopure this compound . This process offers economic advantages by skipping costly separate enzyme production and cellulose hydrolysis steps.
Analyse Des Réactions Chimiques
Enzymatic Conversion in the Citric Acid Cycle
D-EICA is a central intermediate in the tricarboxylic acid (TCA) cycle. Its primary metabolic fate involves oxidation to α-ketoglutarate via isocitrate dehydrogenase (IDH) enzymes. Three isoforms catalyze this reaction:
Key Findings :
-
IDH3 drives the TCA cycle forward, linking D-EICA metabolism to ATP production .
-
IDH1/2 produce NADPH, essential for redox balance and biosynthetic pathways .
Isomerization via Aconitate Hydratase (Aconitase)
Aconitase catalyzes the reversible isomerization of citrate to D-EICA through a cis-aconitic acid intermediate:
Reaction :
Citrate ⇌ cis-Aconitate + H₂O ⇌ D-EICA
Mechanism :
-
The enzyme facilitates dehydration of citrate to cis-aconitate, followed by hydration to D-EICA .
-
This reaction ensures substrate channeling in the TCA cycle .
Stereospecificity :
-
Aconitase exclusively produces the threo-Dₛ isomer under physiological conditions .
-
Industrial strains like Talaromyces verruculosus bypass this limitation, directly synthesizing D-EICA from cellulose .
Lactonization and pH-Dependent Equilibria
D-EICA undergoes lactone formation under acidic conditions, reverting to its open-chain form at neutral/basic pH:
Reaction :
D-EICA ⇌ D-erythro-isocitric acid lactone + H₂O
Experimental Data :
| Condition | Lactone Form (%) | Open-Chain Form (%) | Source |
|---|---|---|---|
| pH 3.0 | 75 | 25 | |
| pH 7.4 | 5 | 95 |
Implications :
Substrate-Specific Yields in Talaromyces verruculosus:
| Substrate | D-EICA (g/L) | Byproducts (g/L) | Purity (%) |
|---|---|---|---|
| Cellulose | 24.8 | 0.18 (threo-isocitrate) | 99.5 |
| Glucose | 84.7 | 0.17 (threo-isocitrate) | 99.8 |
Notes :
Applications De Recherche Scientifique
D-erythro-Isocitric acid has numerous scientific research applications, including:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as an intermediate in metabolic pathways, particularly in the Krebs cycle.
Mécanisme D'action
D-erythro-Isocitric acid exerts its effects primarily through its role in the Krebs cycle. It is converted to oxalosuccinic acid by isocitrate dehydrogenase, which is then decarboxylated to form α-ketoglutarate. This process is crucial for the production of energy in the form of ATP in aerobic organisms . The molecular targets involved include enzymes such as aconitate hydratase, isocitrate dehydrogenase, and isocitrate lyase .
Comparaison Avec Des Composés Similaires
Citric acid: A structural isomer of isocitric acid, differing in the position of the hydroxyl group.
Threo-D S-isocitric acid: Another stereoisomer of isocitric acid.
Threo-L S-isocitric acid: Another stereoisomer of isocitric acid.
Erythro-L S-isocitric acid: Another stereoisomer of isocitric acid.
Uniqueness: D-erythro-Isocitric acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to be directly produced from cellulose by natural fungi like Talaromyces verruculosus also sets it apart from other isomers .
Propriétés
Numéro CAS |
30810-51-6 |
|---|---|
Formule moléculaire |
C6H8O7 |
Poids moléculaire |
192.12 g/mol |
Nom IUPAC |
(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1 |
Clé InChI |
ODBLHEXUDAPZAU-VVJJHMBFSA-N |
SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O |
SMILES isomérique |
C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















